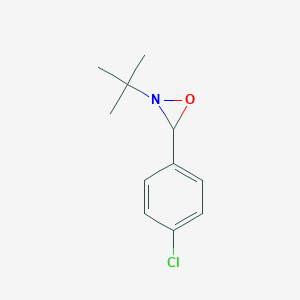
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. They are known for their high reactivity and are often used as oxygen and nitrogen transfer agents in various chemical reactions .
Méthodes De Préparation
The synthesis of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine typically involves the reaction of tert-butylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid to yield the desired oxaziridine . The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.
Analyse Des Réactions Chimiques
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: It can be reduced to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the oxaziridine ring is opened by nucleophiles.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine has several scientific research applications:
Chemistry: It is used as an oxygen and nitrogen transfer agent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine involves the transfer of oxygen or nitrogen to a substrate. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine can be compared with other oxaziridines such as:
- 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine
- 2-tert-Butyl-3-(4-methoxyphenyl)oxaziridine
- 2-tert-Butyl-3-(4-fluorophenyl)oxaziridine
Propriétés
Numéro CAS |
23898-60-4 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-tert-butyl-3-(4-chlorophenyl)oxaziridine |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14-13)8-4-6-9(12)7-5-8/h4-7,10H,1-3H3 |
Clé InChI |
KMWYLOSTYMJTFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(O1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


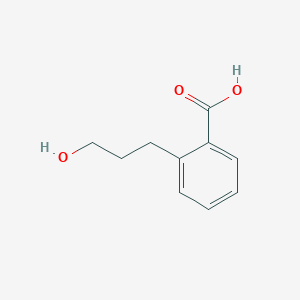


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)

![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
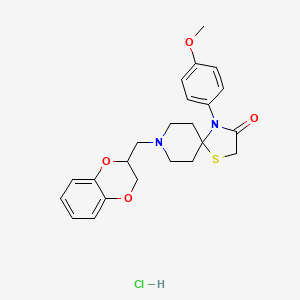
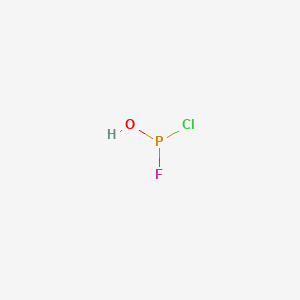
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
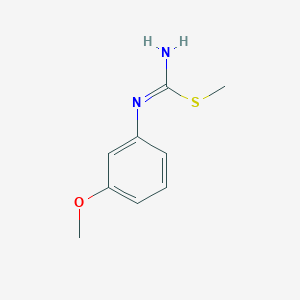
silane](/img/structure/B14690547.png)

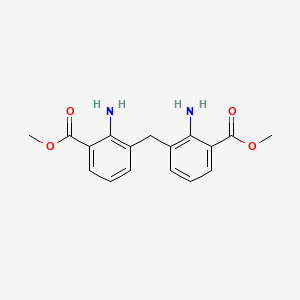
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
